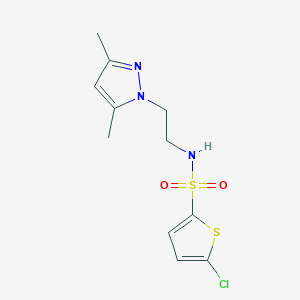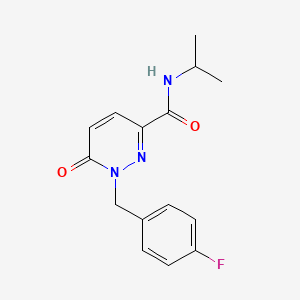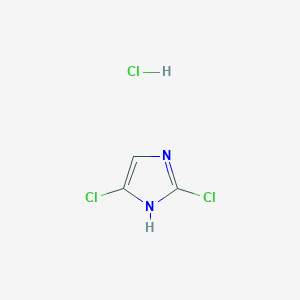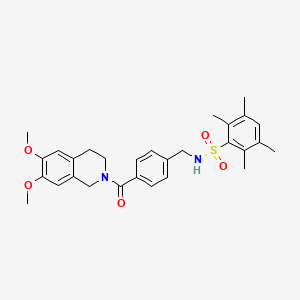
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C29H34N2O5S and its molecular weight is 522.66. The purity is usually 95%.
BenchChem offers high-quality N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
This compound can be used as a starting material for the synthesis of various alkaloids. In research conducted by Blank and Opatz (2011), 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, a closely related compound, was effectively used in the enantioselective synthesis of benzylisoquinolines and tetrahydroprotoberberines, valuable for their potential medicinal properties (Blank & Opatz, 2011).
Interaction with Human Carbonic Anhydrases
Research by Mader et al. (2011) highlights the inhibition of human carbonic anhydrases by isoquinolinesulfonamides, to which the compound is structurally related. This study provides insights into the binding mode of these inhibitors, contributing to the development of selective inhibitors for specific isoforms (Mader et al., 2011).
Structural Studies
Chakka et al. (2011) focused on the structural aspects of dimethoxy-tetrahydroisoquinoline derivatives, which are important for understanding their chemical properties and potential applications in catalysis and drug development (Chakka, McKay, Govender, Kruger & Maguire, 2011).
Electrochemical Studies
Sainsbury and Todd (1992) explored the electrochemical oxidation of derivatives of dimethoxy-isoquinolinone, providing insights into their chemical behavior under oxidative conditions. This research is crucial for understanding the electrochemical properties of similar compounds (Sainsbury & Todd, 1992).
Synthesis of Isoquinoline Derivatives
Sobarzo-Sánchez et al. (2010) demonstrated the use of dimethoxy-tetrahydroisoquinoline as a starting material for the synthesis of isoaporphine and tetrahydroisoquinoline derivatives, which are of interest in medicinal chemistry (Sobarzo-Sánchez, Uriarte, Santana, Tapia & Pérez Lourido, 2010).
Identification of Metabolites
Umehara et al. (2009) identified metabolites of a compound containing a 6,7-dimethoxy-tetrahydroisoquinoline moiety, contributing to the understanding of its metabolic pathways and potential therapeutic applications (Umehara, Shirai, Iwatsubo, Noguchi, Usui & Kamimura, 2009).
Absolute Stereochemistry
Mondeshka et al. (1992) conducted a study on the resolution and absolute stereochemistry of dimethoxy-tetrahydroisoquinoline derivatives, providing critical information for their potential applications in stereospecific syntheses (Mondeshka, Angelova, Stensland, Werner & Ivanov, 1992).
Local Anesthetic Activity and Toxicity
Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of synthesized aryltetrahydroisoquinoline alkaloid derivatives, demonstrating their potential as therapeutic agents (Azamatov, Zhurakulov, Vinogradova, Tursunkhodzhaeva, Khinkar, Malatani, Aldurdunji, Tiezzi & Mamadalieva, 2023).
Propiedades
IUPAC Name |
N-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O5S/c1-18-13-19(2)21(4)28(20(18)3)37(33,34)30-16-22-7-9-23(10-8-22)29(32)31-12-11-24-14-26(35-5)27(36-6)15-25(24)17-31/h7-10,13-15,30H,11-12,16-17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRROZIMLOFAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,3,5,6-tetramethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B2816341.png)
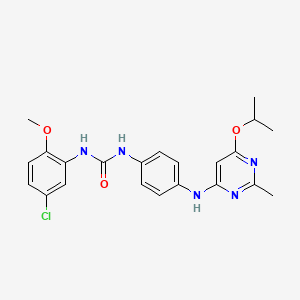
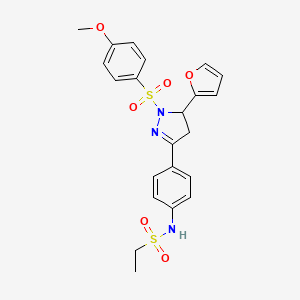
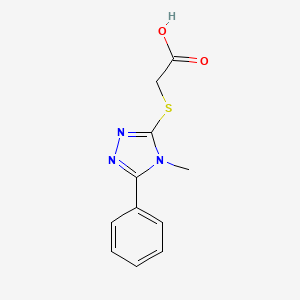
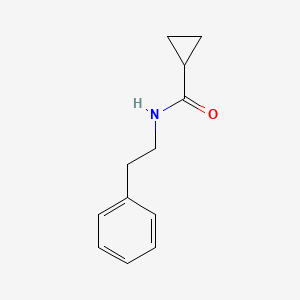
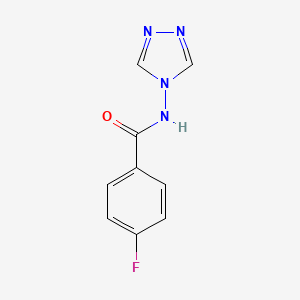
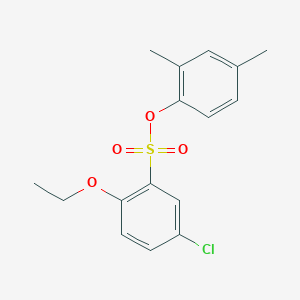
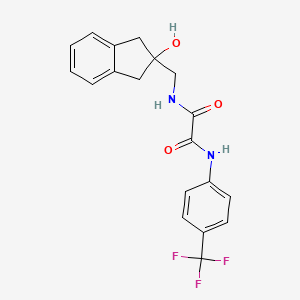
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromo-2,6-dimethylphenoxy)acetamide](/img/structure/B2816354.png)
